
(R)-1-(2,5-Dibromophenyl)butan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride is a chemical compound that features a dibromophenyl group attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride typically involves the bromination of a phenyl group followed by the attachment of a butan-1-amine moiety. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups.
Substitution: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo ketones, while reduction could produce dibromo alcohols.
Scientific Research Applications
®-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromo groups may enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2,4-Dibromophenyl)butan-1-amine hydrochloride
- ®-1-(2,6-Dibromophenyl)butan-1-amine hydrochloride
- ®-1-(3,5-Dibromophenyl)butan-1-amine hydrochloride
Uniqueness
®-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride is unique due to the specific positioning of the bromine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and binding properties, making it distinct from other dibromophenyl derivatives .
Biological Activity
(R)-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride, a chiral amine compound, has garnered attention in pharmacological research due to its significant biological activities. This compound features a dibromophenyl group attached to a butan-1-amine structure, enhancing its reactivity and interaction with various biological targets. Understanding its biological activity is crucial for developing potential therapeutic applications.
- Molecular Formula : C10H12Br2N·HCl
- Molecular Weight : Approximately 357.51 g/mol
Research indicates that (R)-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride interacts with multiple biological molecules, influencing various pathways:
- Antiproliferative Activity : In vitro studies have shown that this compound exhibits significant antiproliferative effects against cancer cell lines, particularly MCF-7 breast cancer cells. It has demonstrated IC50 values comparable to established chemotherapeutic agents, indicating its potential as an anticancer drug .
- Tubulin Interaction : The compound has been observed to inhibit tubulin polymerization, suggesting that it may act at the colchicine-binding site on tubulin. This interaction leads to cell cycle arrest and apoptosis in cancer cells .
Biological Activity Overview
Case Studies
Several studies have highlighted the biological efficacy of (R)-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride:
- Anticancer Efficacy : A study demonstrated that compounds similar to (R)-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride showed potent anticancer activity in various cell lines. The modification of the dibromophenyl group significantly influenced the antiproliferative activity, indicating a structure-activity relationship that can be exploited for drug development .
- Inhibition of Bacterial Growth : Research into related dibromobenzene derivatives revealed significant antibacterial activities, with minimum inhibitory concentration (MIC) values indicating effectiveness against common pathogens such as E. coli and Staphylococcus aureus. These findings suggest that halogen substituents play a critical role in enhancing antibacterial properties .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (S)-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride | C10H12Br2N·HCl | Enantiomer with potentially different biological activity |
| (R)-1-(2-Bromophenyl)butan-1-amine hydrochloride | C9H12BrN·HCl | Shorter carbon chain; fewer bromine substituents affecting activity |
The unique substitution pattern of (R)-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride contributes to its distinct pharmacological properties compared to structurally similar compounds.
Properties
Molecular Formula |
C10H14Br2ClN |
|---|---|
Molecular Weight |
343.48 g/mol |
IUPAC Name |
(1R)-1-(2,5-dibromophenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13Br2N.ClH/c1-2-3-10(13)8-6-7(11)4-5-9(8)12;/h4-6,10H,2-3,13H2,1H3;1H/t10-;/m1./s1 |
InChI Key |
MPXVRLRPBQCSRQ-HNCPQSOCSA-N |
Isomeric SMILES |
CCC[C@H](C1=C(C=CC(=C1)Br)Br)N.Cl |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)Br)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















